2-Chloro-5-methyl-4-nitrobenzaldehyde
Description
2-Chloro-5-methyl-4-nitrobenzaldehyde (C₈H₆ClNO₃) is a substituted benzaldehyde derivative featuring a chloro group at position 2, a methyl group at position 5, and a nitro group at position 4. This compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, creating a unique electronic and steric environment. Such derivatives are pivotal in organic synthesis, particularly in pharmaceutical intermediates and agrochemicals, where functional group reactivity and regioselectivity are critical .
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChI Key |
QDLICMFWZGHBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-5-methyl-4-nitrobenzaldehyde with key analogs, focusing on substituent effects, molecular properties, and functional group reactivity.
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|
| This compound | C₈H₆ClNO₃ | 199.5* | -CHO (aldehyde), -Cl, -NO₂, -CH₃ |
| Methyl 2-Chloro-5-methyl-4-nitrobenzoate | C₁₀H₉ClNO₄ | 242.64 | -COOCH₃ (ester), -Cl, -NO₂, -CH₃ |
| Methyl 2-chloro-5-methoxy-4-nitrobenzoate | C₉H₈ClNO₅ | 245.62 | -COOCH₃ (ester), -Cl, -NO₂, -OCH₃ |
| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | -CHO (aldehyde), -Cl, -OH |
| 2-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | -CHO (aldehyde), -Cl, -F |
*Calculated based on constituent atomic masses.
Key Observations :
- Functional Groups : The aldehyde group in the target compound confers higher reactivity (e.g., nucleophilic addition) compared to the ester derivatives (e.g., Methyl 2-Chloro-5-methyl-4-nitrobenzoate) .
- Substituent Effects: The nitro group at position 4 strongly deactivates the aromatic ring, directing electrophilic substitution to positions ortho/para to itself.
- Electron Modulation : Replacing the methyl group with methoxy (e.g., Methyl 2-chloro-5-methoxy-4-nitrobenzoate) enhances electron donation via the -OCH₃ group, altering solubility and electronic distribution .
Physicochemical Properties
While explicit data on solubility or melting points for the target compound is absent, trends can be inferred:
- Molecular Weight : The aldehyde (199.5 g/mol) is lighter than its ester analogs (242–245 g/mol) due to the absence of bulky ester groups.
- Reactivity : The aldehyde’s -CHO group is more electrophilic than esters, making it prone to oxidation (e.g., forming carboxylic acids) or condensation reactions (e.g., forming hydrazones) .
- Solubility : The nitro and chloro groups likely reduce solubility in polar solvents compared to hydroxylated analogs like 5-Chloro-2-hydroxybenzaldehyde, which can form hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
